

Tropesin (VUFB 12018) chemical structure and properties

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Compound of Interest

Compound Name: *Tropesin*

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Tropesin (VUFB 12018): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropesin (VUFB 12018), also known by its synonym Repandiol, is a nonsteroidal anti-inflammatory agent (NSAIA) with demonstrated antifungal properties. This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of **Tropesin**, with a focus on its potential applications in research and drug development. The information presented herein is a synthesis of available data, intended to serve as a foundational resource for scientific inquiry.

Chemical Identity and Structure

Tropesin is chemically identified as Repandiol, a natural diepoxide compound. The definitive chemical structure is (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[\[1\]](#)[\[2\]](#) This structure was elucidated through spectroscopic analysis and confirmed by the synthesis of optically active Repandiol.[\[1\]](#)[\[2\]](#)

The chemical structure of **Tropesin** (Repandiol) is visualized in the diagram below.

Caption: Chemical structure of **Tropesin** (Repandiol).

Physicochemical Properties

A summary of the key physicochemical properties of **Tropesin** (Repandiol) is provided in the table below.^[3]

Property	Value	Source
Molecular Formula	C10H10O4	PubChem
Molecular Weight	194.18 g/mol	PubChem
Physical Description	Solid	HMDB
Melting Point	168 - 169 °C	HMDB
Stereochemistry	(2R,3R,8R,9R)	[1] [2]

Biological Activity

Tropesin has been characterized as a nonsteroidal anti-inflammatory agent and an antifungal compound.^[4] Its biological activities have been primarily associated with its identity as Repandiol, a cytotoxic diepoxide isolated from the mushroom *Hydnus repandum*.^{[1][2][5]}

Antifungal Activity

Tropesin is noted for its ability to inhibit the growth of *Trichoderma viride*.^[4] While the specific mechanism of this antifungal action is not yet fully elucidated, it is a key characteristic of the compound. Extracts of *Hydnus repandum*, from which the core molecule Repandiol is isolated, have demonstrated mild antibiotic effects against various bacteria, including *Staphylococcus epidermidis*, *Staphylococcus aureus*, *Enterobacter aerogenes*, and *Bacillus subtilis*.^[4]

Anti-inflammatory and Cytotoxic Activity

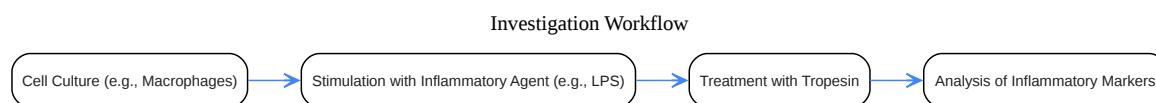
As an NSAIA, **Tropesin** is presumed to possess anti-inflammatory properties. The broader class of alkynyl-containing compounds from mushrooms, to which **Tropesin** belongs, is known for a range of pharmacological activities, including anti-inflammatory and antitumor effects.^[5] Repandiol has displayed potent cytotoxic activity against various tumor cells, with a particular effect noted against colon adenocarcinoma cells.^{[1][2][4]}

Mechanism of Action (Hypothesized)

The precise molecular mechanisms underlying the anti-inflammatory and antifungal activities of **Tropesin** are not yet well-defined in the available scientific literature.

Potential Anti-inflammatory Pathway

Given its classification as an NSAIA, it is plausible that **Tropesin**'s anti-inflammatory effects may involve the modulation of key inflammatory pathways. A generalized hypothetical workflow for investigating its anti-inflammatory mechanism is presented below.



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Caption: A conceptual workflow for studying **Tropesin**'s anti-inflammatory effects.

Potential Antifungal Signaling Disruption

The antifungal activity of **Tropesin** against *Trichoderma viride* suggests interference with essential cellular processes in the fungus. The diepoxide functional groups in its structure are reactive and could potentially interact with key fungal enzymes or structural proteins.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Tropesin** are not extensively available in the public domain. However, based on related compounds, the following outlines a general approach that could be adapted for its study.

Synthesis

The synthesis of the core butadiyne structure can be approached through methods like the oxidative coupling of terminal alkynes. While a specific protocol for **Tropesin** is not detailed, the synthesis of a related precursor, 1,4-bis(trimethylsilyl)buta-1,3-diyne, involves the Hay coupling

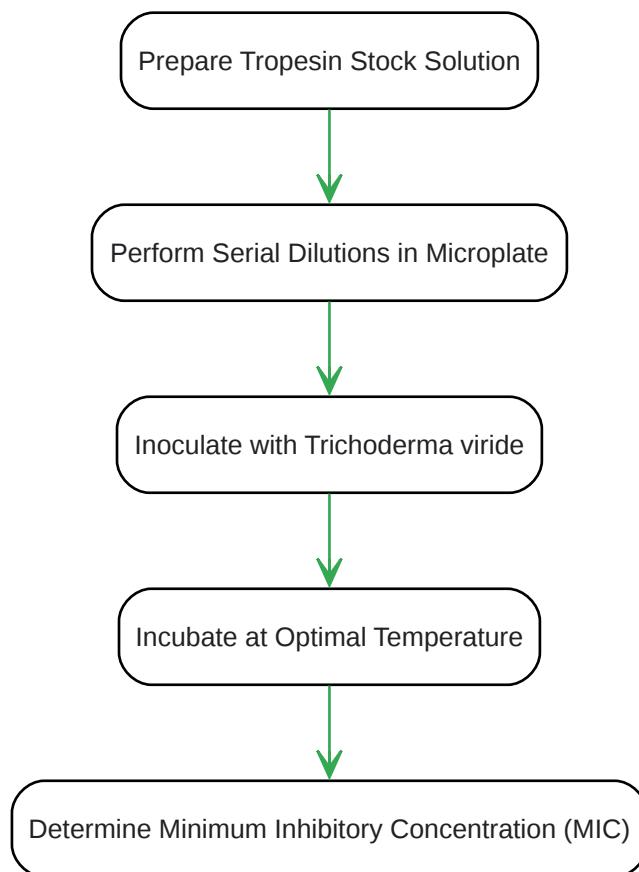
of trimethylsilylacetylene in the presence of a copper(I) chloride-tetramethylethylenediamine (TMEDA) catalyst and oxygen. This precursor can then be further modified to yield the desired diol and subsequent epoxidation to form **Tropesin**.

Antifungal Susceptibility Testing

A standard method to quantify the antifungal activity of **Tropesin** against *Trichoderma viride* would involve broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

General Protocol:

- Prepare a stock solution of **Tropesin** in a suitable solvent (e.g., DMSO).
- Serially dilute the **Tropesin** stock solution in a multi-well plate containing a fungal growth medium.
- Inoculate the wells with a standardized suspension of *Trichoderma viride* spores.
- Incubate the plate under appropriate conditions for fungal growth.
- Determine the MIC as the lowest concentration of **Tropesin** that visibly inhibits fungal growth.



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Caption: Workflow for a typical antifungal susceptibility assay.

Conclusion and Future Directions

Tropesin (VUFB 12018), or Repandiol, presents a chemical scaffold with documented cytotoxic and antifungal activities. Its characterization as a nonsteroidal anti-inflammatory agent suggests a broader therapeutic potential. However, a significant gap exists in the scientific literature regarding its specific mechanisms of action, detailed pharmacological profiling, and in vivo efficacy and safety.

Future research should focus on:

- Elucidating the specific molecular targets of **Tropesin** in both inflammatory and fungal pathways.

- Conducting comprehensive in vitro and in vivo studies to quantify its anti-inflammatory and antifungal efficacy.
- Exploring the structure-activity relationships of **Tropesin** derivatives to optimize its therapeutic properties.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of **Tropesin** as a novel therapeutic agent.

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References

- 1. Repandiol, a new cytotoxic diepoxide from the mushrooms *Hydnus repandum* and *H. repandum* var. *album*. | Semantic Scholar [semantic scholar.org]
- 2. Repandiol, a new cytotoxic diepoxide from the mushrooms *Hydnus repandum* and *H. repandum* var. *album* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxiranemethanol, 3,3'-(1,3-butadiyne-1,4-diyl)bis-, (2R,2'R,3R,3'R)- | C10H10O4 | CID 127295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The alkynyl-containing compounds from mushrooms and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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